molecular formula C10H9BrN2O2 B13277243 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13277243
M. Wt: 269.09 g/mol
InChI Key: ASVZBGXTFJSPID-UHFFFAOYSA-N
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Description

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-aminopyridine-3-carboxylic acid followed by the introduction of the but-2-yn-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target sites, leading to alterations in biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar structural features but different functional groups.

    5-Bromopyridine-3-carboxylic acid: Lacks the but-2-yn-1-yl group, making it less versatile in certain synthetic applications.

    6-Bromo-2-pyridinecarboxylic acid: Similar in structure but with different substitution patterns on the pyridine ring.

Uniqueness

5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-6-(but-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h5-6H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

ASVZBGXTFJSPID-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=C(C=C(C=N1)C(=O)O)Br

Origin of Product

United States

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